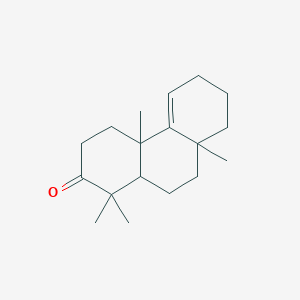
3-Thiazolidinecarboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Thiazolidinecarboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide is a chemical compound with the molecular formula C8H15NO4S and a molecular weight of 221.27 g/mol . This compound is known for its unique structure, which includes a thiazolidine ring, a carboxylic acid ester group, and a sulfone group. It is often used in various chemical and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Die Synthese von 3-Thiazolidincarbonsäure, 1,1-Dimethylethylester, 1,1-Dioxid umfasst typischerweise die Reaktion von Thiazolidin-3-carbonsäure mit tert-Butanol in Gegenwart eines geeigneten Katalysators. Die Reaktionsbedingungen umfassen oft erhöhte Temperaturen und die Verwendung eines Dehydratisierungsmittels, um die Veresterung zu erleichtern . Industrielle Produktionsverfahren können kontinuierliche Fließreaktoren umfassen, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
3-Thiazolidincarbonsäure, 1,1-Dimethylethylester, 1,1-Dioxid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Sulfongruppe kann unter starken oxidativen Bedingungen weiter oxidiert werden.
Reduktion: Die Estergruppe kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid zum entsprechenden Alkohol reduziert werden.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Amine und Alkohole. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und den verwendeten Bedingungen ab.
Wissenschaftliche Forschungsanwendungen
3-Thiazolidincarbonsäure, 1,1-Dimethylethylester, 1,1-Dioxid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Es dient als Vorläufer bei der Synthese biologisch aktiver Verbindungen.
Medizin: Es wird auf seine möglichen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und antimikrobielle Wirkungen.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-Thiazolidincarbonsäure, 1,1-Dimethylethylester, 1,1-Dioxid beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Sulfongruppe kann an Redoxreaktionen teilnehmen, während die Estergruppe einer Hydrolyse unterliegen kann, um die aktive Carbonsäure freizusetzen. Diese Wechselwirkungen können biologische Pfade modulieren und therapeutische Wirkungen ausüben .
Wirkmechanismus
The mechanism of action of 3-Thiazolidinecarboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide involves its interaction with various molecular targets. The sulfone group can participate in redox reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate biological pathways and exert therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Zu den Verbindungen, die 3-Thiazolidincarbonsäure, 1,1-Dimethylethylester, 1,1-Dioxid ähneln, gehören:
3-Thiazolidincarbonsäure, 4-(Hydroxymethyl)-, 1,1-Dimethylethylester: Diese Verbindung hat anstelle einer Sulfongruppe eine Hydroxymethylgruppe, was ihre Reaktivität und Anwendungen beeinflusst.
Thiazolidin-2,4-dion: Diese Verbindung fehlt die Ester- und Sulfongruppe, wodurch sie in bestimmten chemischen Reaktionen weniger reaktiv ist.
Die Einzigartigkeit von 3-Thiazolidincarbonsäure, 1,1-Dimethylethylester, 1,1-Dioxid liegt in seiner Kombination von funktionellen Gruppen, die ein Gleichgewicht zwischen Reaktivität und Stabilität bietet, wodurch sie für eine Vielzahl von Anwendungen geeignet ist.
Eigenschaften
CAS-Nummer |
148312-56-5 |
|---|---|
Molekularformel |
C8H15NO4S |
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
tert-butyl 1,1-dioxo-1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO4S/c1-8(2,3)13-7(10)9-4-5-14(11,12)6-9/h4-6H2,1-3H3 |
InChI-Schlüssel |
AQKUXLUTDNNRLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


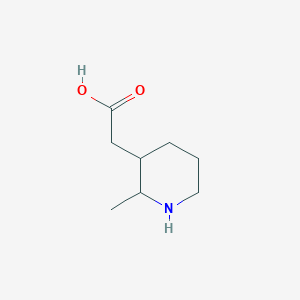

![3-(4-Isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12108353.png)


![8-Hydroxy-5,5,7,8-tetramethyl-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-ene-3,9-dione](/img/structure/B12108374.png)

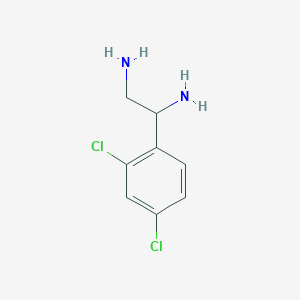
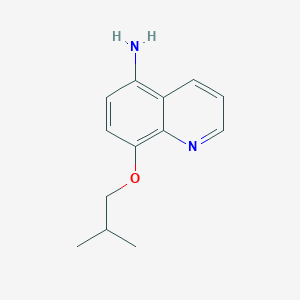
![2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12108395.png)

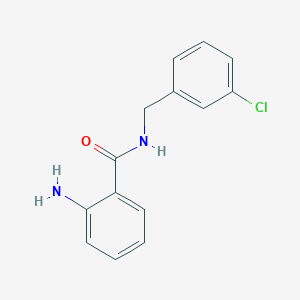
![(Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine](/img/structure/B12108400.png)
